Cas no 507472-20-0 ((S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid)

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid is an Fmoc-protected amino acid derivative featuring a trifluoromethylphenyl side chain. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and drug development. Its high purity and well-defined stereochemistry ensure reliable performance in solid-phase peptide synthesis (SPPS). The compound’s structural features also facilitate the study of peptide-protein interactions and the design of bioactive molecules with improved pharmacokinetic properties.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid structure
507472-20-0 structure
Product name:(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
CAS No:507472-20-0
MF:C25H20F3NO4
MW:455.425817489624
MDL:MFCD03428002
CID:934216
PubChem ID:7023391

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
    • (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
    • FMOC-(S)-3-AMINO-3-(3-TRIFLUOROMETHYL-PHENYL)-PROPIONIC ACID
    • Fmoc-(S)-3-Amino-3-(3-trifluoromethylphenyl)-propionic acid
    • Fmoc-β-Phe(3-CF3)-OH
    • Fmoc-3-Trifluoromethyl-L-b-phenylalanine
    • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
    • (3S)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[3-(TRIFLUOROMETHYL)PHENYL]PROPANOIC ACID
    • DTXSID001123138
    • (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic Acid
    • fmoc-(s)-3-amino-3-(3-trifluoromethyl phenyl)propanoic acid
    • AS-71030
    • MFCD03428002
    • (I(2)S)-I(2)-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenepropanoic acid
    • Fmoc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid, AldrichCPR
    • AC-25359
    • AKOS016843777
    • Fmoc-(S)-3-amino-3-(3-trifluoromethylphenyl)propionic acid
    • A50470
    • CS-0179101
    • 507472-20-0
    • EN300-650426
    • (S)-Fmoc-beta-Phe(3-CF3)-OH
    • MDL: MFCD03428002
    • Inchi: InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)22(13-23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
    • InChI Key: YOGSOMNKKBEWAJ-QFIPXVFZSA-N
    • SMILES: O=C(O)C[C@@H](C1=CC(C(F)(F)F)=CC=C1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O

Computed Properties

  • Exact Mass: 455.13400
  • Monoisotopic Mass: 455.13444261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 678
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.350±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (8.7E-4 g/L) (25 ºC),
  • PSA: 75.63000
  • LogP: 6.15080

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D771138-250mg
FMOC-(S)-3-AMINO-3-(3-TRIFLUOROMETHYL-PHENYL)-PROPIONIC ACID
507472-20-0 95%
250mg
$100 2024-06-06
abcr
AB390493-5 g
Fmoc-(S)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid; .
507472-20-0
5g
€858.00 2023-04-25
eNovation Chemicals LLC
D771138-1g
FMOC-(S)-3-AMINO-3-(3-TRIFLUOROMETHYL-PHENYL)-PROPIONIC ACID
507472-20-0 95%
1g
$180 2024-06-06
Alichem
A019115216-1g
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
507472-20-0 95%
1g
$262.64 2023-09-01
AAPPTec
UFF333-1g
(S)-Fmoc-beta-Phe(3-CF3)-OH
507472-20-0
1g
$230.00 2024-07-19
Enamine
EN300-650426-0.1g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
507472-20-0 95%
0.1g
$73.0 2023-05-29
SHENG KE LU SI SHENG WU JI SHU
sc-294692A-250mg
Fmoc-(S)-3-amino-3-(3-trifluoromethylphenyl)propionic acid,
507472-20-0
250mg
¥511.00 2023-09-05
1PlusChem
1P00D8QJ-250mg
FMOC-(S)-3-AMINO-3-(3-TRIFLUOROMETHYL-PHENYL)-PROPIONIC ACID
507472-20-0 95%
250mg
$108.00 2024-05-01
1PlusChem
1P00D8QJ-5g
FMOC-(S)-3-AMINO-3-(3-TRIFLUOROMETHYL-PHENYL)-PROPIONIC ACID
507472-20-0 ≥ 99% (HPLC)
5g
$1067.00 2024-05-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRC216-25g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
507472-20-0 95%
25g
¥9757.0 2024-04-18

Additional information on (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

Introduction to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic Acid (CAS No. 507472-20-0)

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to by its CAS number 507472-20-0, is a complex organic compound with significant applications in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a trifluoromethyl-substituted phenyl ring, and a propanoic acid backbone. The stereochemistry at the central carbon atom is specified as the (S)-configuration, which plays a critical role in its biological activity and chemical reactivity.

The synthesis of this compound typically involves multi-step processes, often utilizing protection-deprotection strategies to manage the sensitive functional groups. The Fmoc group, a widely used protecting group in peptide synthesis, is introduced to stabilize the amino functionality during the reaction sequence. The trifluoromethylphenyl group adds electronic diversity to the molecule, enhancing its potential for interaction with biological targets. Recent advancements in asymmetric synthesis have enabled the selective formation of the (S)-enantiomer, which is crucial for optimizing pharmacokinetic properties.

Research on this compound has focused on its application as an intermediate in drug discovery programs. Its structure makes it particularly suitable for exploring interactions with G-protein coupled receptors (GPCRs), ion channels, and other membrane-bound proteins. For instance, studies have demonstrated that derivatives of this compound exhibit potent activity against certain cancer cell lines, suggesting potential anti-tumor properties. Additionally, its trifluoromethylphenyl moiety has been implicated in modulating kinase activity, further expanding its therapeutic potential.

In terms of structural analysis, computational chemistry tools such as molecular docking and quantum mechanics have provided insights into the compound's binding modes and stability. These studies have revealed that the Fmoc group not only serves as a protective entity but also contributes to hydrophobic interactions with biological targets. Furthermore, the propanoic acid backbone provides flexibility, allowing for diverse conjugation possibilities with other bioactive molecules.

Recent breakthroughs in medicinal chemistry have highlighted the importance of stereochemistry in drug design. The (S)-configuration of this compound has been shown to enhance its bioavailability and reduce off-target effects compared to its (R)-counterpart. This finding underscores the need for enantioselective synthesis methods in modern drug development pipelines.

In conclusion, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS No. 507472-20-0) represents a valuable tool in contemporary chemical research. Its unique structure, combined with cutting-edge synthetic methodologies and computational analysis, positions it as a promising candidate for advancing therapeutic interventions across various disease states.

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(CAS:507472-20-0)(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
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